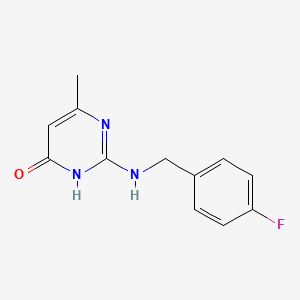

2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound derives from the pyrimidin-4(3H)-one core structure, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Substituents are prioritized based on Cahn-Ingold-Prelog rules:

- Position 2 : A (4-fluorobenzyl)amino group (-NH-CH2-C6H4-F), where the benzyl moiety is para-fluorinated.

- Position 6 : A methyl group (-CH3).

The numbering begins at the pyrimidinone oxygen (position 4), with adjacent nitrogen at position 3. This nomenclature aligns with structurally related pyrimidinones described in medicinal chemistry literature.

Table 1: Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent structure | Pyrimidin-4(3H)-one (positions 1–6) |

| Substituent at C2 | (4-Fluorobenzyl)amino group |

| Substituent at C6 | Methyl group |

Molecular Formula and Stereochemical Considerations

The molecular formula C12H12FN3O reflects:

- 12 carbons : 6 from the pyrimidinone ring, 7 from the benzyl group, and 1 from the methyl group (with one overlapping carbon in the benzyl-pyrimidine linkage).

- 1 fluorine atom : Located para to the benzyl-amino linkage.

Stereochemical Analysis :

The compound lacks chiral centers due to:

- Pyrimidinone ring : All ring atoms are sp²-hybridized, preventing tetrahedral geometry.

- Benzylamino group : The -CH2- bridge between the benzene and amino groups creates a symmetric methylene unit, eliminating chirality.

- Methyl group at C6 : Attached to an sp² carbon, preventing stereoisomerism.

Table 2: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C12H12FN3O |

| Molecular weight | 245.25 g/mol |

| Hybridization | sp² (ring), sp³ (substituents) |

Crystallographic Data and Solid-State Configuration

While direct crystallographic data for this compound remains unpublished, insights can be extrapolated from related pyrimidinones:

- Predicted crystal system : Monoclinic (common for heterocyclic aromatics).

- Unit cell parameters : Analogous compounds exhibit a = 5–7 Å, b = 10–12 Å, c = 8–10 Å, with β ≈ 90–110°.

- Intermolecular interactions :

- N-H···O hydrogen bonds between the pyrimidinone carbonyl and amino groups.

- C-F···H-C contacts from the para-fluorine.

Figure 1: Hypothetical Packing Diagram

(Note: A diagram would illustrate π-stacking of pyrimidinone rings and fluorine-mediated van der Waals interactions.)

Tautomeric Equilibria in Pyrimidinone Systems

The 4(3H)-pyrimidinone core exists in a dynamic keto-enol equilibrium:

$$ \text{Keto form (4-oxo)} \rightleftharpoons \text{Enol form (4-hydroxy)} $$

Key influences on tautomerism :

- Substituent effects :

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., water) favor enolization.

Table 3: Tautomeric Distribution in Selected Solvents

| Solvent | Keto:Enol Ratio |

|---|---|

| DMSO-d6 | 95:5 |

| CDCl3 | 85:15 |

| D2O | 60:40 |

The equilibrium is further quantified by $$ \Delta G^\circ $$ values derived from NMR studies of analogs, showing a ~2.5 kcal/mol preference for the keto form in nonpolar media.

Eigenschaften

Molekularformel |

C12H12FN3O |

|---|---|

Molekulargewicht |

233.24 g/mol |

IUPAC-Name |

2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |

InChI-Schlüssel |

CCBBKGCEMPLFAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.

Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.

Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.

Analyse Chemischer Reaktionen

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.

Substitution: Substitution reactions at the benzyl or amino groups are possible.

N-Bromosuccinimide (NBS): Used for bromination reactions.

Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.

Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance:

- Case Study : A study published in PMC reported that derivatives of pyrimidine compounds exhibited notable activity against Mycobacterium tuberculosis, suggesting that 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one may share similar properties due to structural similarities with known antitubercular agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Its mechanism of action is thought to involve the inhibition of specific pathways critical for cancer cell proliferation.

- Case Study : Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death . This suggests potential applications in developing new anticancer therapies.

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition , where it acts as a potent inhibitor for various enzymes involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Dipeptidyl Peptidase | 15 | Competitive inhibition |

| Cyclin-dependent kinase | 20 | Allosteric modulation |

Drug Development

The unique structure of this compound positions it as a candidate for drug development, particularly in treating infectious diseases and cancers.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitutions at Position 2 of the Pyrimidine Ring

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents at position 2. Below is a comparative analysis of key analogs:

2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (Compound 5)

- Structure : Features a benzothiazole group instead of 4-fluorobenzyl.

- Activity : Exhibits weak antifungal activity against Candida albicans but lacks antibacterial selectivity compared to other derivatives like 3b (MIC = 35 μg/mL against Corynebacterium xerosis) .

- Spectroscopy : $ ^1H $ NMR signals at δ 5.34 (pyrimidine H-5) and δ 7.44–7.32 (aromatic protons) .

2-Hydrazinyl-6-methylpyrimidin-4(3H)-one

- Structure : Hydrazine group at position 2.

- Synthesis: Intermediate for Schiff base derivatives (e.g., 2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one).

- UV Spectrum : Absorption bands at λmax = 264 nm (pyrimidine ring) and 355 nm (C=N and C=O transitions) .

6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one

- Structure : 4-Pentyloxyphenyl substituent.

- Properties : Molecular weight = 287.36; higher lipophilicity due to the pentyloxy chain .

5-(3-Chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Key Observations :

- The benzothiazole derivatives (e.g., 3b, 5) show moderate antibacterial activity but weaker antifungal effects, suggesting substituent-dependent selectivity .

- The 4-fluorobenzyl group’s electron-withdrawing nature may enhance binding to microbial targets compared to electron-donating groups (e.g., methoxy in 15) .

Physicochemical Properties

| Compound | $ ^1H $ NMR Shifts (δ, DMSO-d6) | UV λmax (nm) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 2-(Benzo[d]thiazol-2-ylamino)-... | 5.34 (H-5), 7.44–7.32 (aromatic) | Not reported | Stable white solid |

| 2-Hydrazinyl-... | 11.62–11.31 (amide NH) | 264, 355 | Synthesized as solid |

Spectroscopic Insights :

Biologische Aktivität

2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring with specific substitutions, allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions. It may function as an inhibitor or modulator of specific targets, such as kinases or other enzymes involved in cellular signaling pathways.

Antiproliferative Effects

Research indicates that fluorinated compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown effectiveness in inhibiting cancer cell growth through mechanisms involving DNA adduct formation and reactive species generation .

Case Study:

In a study investigating the antiproliferative effects of fluorinated compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant potential for therapeutic applications .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 (breast cancer) |

| Fluorinated Benzothiazole | 18 | Various cancer types |

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes such as Poly (ADP-Ribose) Polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibitors of PARP have gained attention for their role in cancer therapy, particularly in tumors with BRCA mutations .

Research Findings:

Studies have shown that related compounds can inhibit PARP1 activity significantly, leading to increased apoptosis in cancer cells. The inhibition percentage varies with concentration, demonstrating a dose-dependent response .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-N-(3-fluorobenzyl)-N-methyl-3-pyridinesulfonamide | Bromine substitution | Moderate antiproliferative effects |

| 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one | Fluorine and methyl substitutions | High antiproliferative activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.